molecular formula C15H22O2 B14532402 4-(Prop-2-en-1-yl)-1,2-dipropoxybenzene CAS No. 62416-76-6

4-(Prop-2-en-1-yl)-1,2-dipropoxybenzene

Cat. No.: B14532402
CAS No.: 62416-76-6
M. Wt: 234.33 g/mol
InChI Key: CBDNUAMVVZXUNZ-UHFFFAOYSA-N
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Description

4-(Prop-2-en-1-yl)-1,2-dipropoxybenzene is an organic compound that belongs to the class of phenols It is characterized by the presence of a benzene ring substituted with prop-2-en-1-yl and dipropoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Prop-2-en-1-yl)-1,2-dipropoxybenzene can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids in ethanol using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent . This method is known for its mild and green reaction conditions, making it an efficient and environmentally friendly option.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as those employed in laboratory settings. The use of boronic acids and hydrogen peroxide in a scalable and efficient manner allows for the production of significant quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Prop-2-en-1-yl)-1,2-dipropoxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where one or more substituents on the benzene ring are replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions result in various substituted benzene derivatives.

Scientific Research Applications

4-(Prop-2-en-1-yl)-1,2-dipropoxybenzene has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in medicinal formulations.

    Industry: The compound is utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 4-(Prop-2-en-1-yl)-1,2-dipropoxybenzene involves its interaction with specific molecular targets and pathways. For example, it may act as a positive allosteric modulator of the GABA A receptor, similar to other phenolic compounds . This interaction can lead to various physiological effects, such as analgesic or anesthetic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Its combination of prop-2-en-1-yl and dipropoxy groups makes it a versatile compound with diverse applications in various fields.

Properties

CAS No.

62416-76-6

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

4-prop-2-enyl-1,2-dipropoxybenzene

InChI

InChI=1S/C15H22O2/c1-4-7-13-8-9-14(16-10-5-2)15(12-13)17-11-6-3/h4,8-9,12H,1,5-7,10-11H2,2-3H3

InChI Key

CBDNUAMVVZXUNZ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)CC=C)OCCC

Origin of Product

United States

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